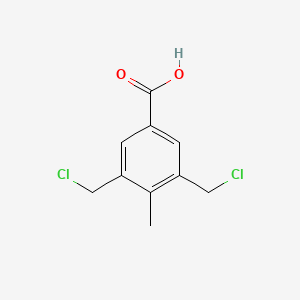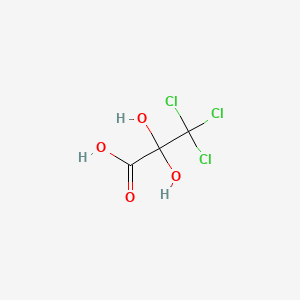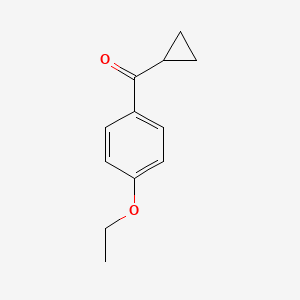
Cyclopropyl 4-ethoxyphenyl ketone
Descripción general
Descripción
Cyclopropyl 4-ethoxyphenyl ketone (CAS Number: 75343-44-1) is a chemical compound with the molecular formula C<sub>12</sub>H<sub>14</sub>O<sub>2</sub> . It falls under the category of ketones and features a cyclopropyl ring attached to a phenyl group, along with an ethoxy (C<sub>2</sub>H<sub>5</sub>O) substituent. The compound’s systematic name is cyclopropyl (4-ethoxyphenyl) ketone .
Molecular Structure Analysis
The compound’s molecular structure consists of a three-membered cyclopropyl ring fused to a phenyl ring. The ethoxy group is attached to the phenyl ring at the para position. The SMILES notation for this compound is: CCOc1ccc(cc1)C(=O)C2CC2 .
Chemical Reactions Analysis
Cyclopropyl 4-ethoxyphenyl ketone can participate in various chemical reactions, such as:
- Acylation Reactions : The ketone group allows for acylation reactions, where the carbonyl carbon can react with nucleophiles.
- Reductive Processes : Reduction of the ketone group can yield the corresponding alcohol.
- Ring-Opening Reactions : The strained cyclopropyl ring may undergo ring-opening reactions under specific conditions.
Physical And Chemical Properties Analysis
- Melting Point : The compound exhibits a melting point range of 67-69°C .
- Solubility : It is likely soluble in organic solvents due to its ketone functionality.
- Appearance : Solid at room temperature.
Safety And Hazards
As with any chemical, safety precautions are essential:
- Handling : Use appropriate protective equipment (gloves, goggles, lab coat).
- Storage : Store at room temperature.
- Toxicity : Consult safety data sheets (SDS) for toxicity information.
Direcciones Futuras
Future research could explore:
- Biological Activity : Investigate potential pharmacological properties.
- Synthetic Applications : Develop novel synthetic methodologies using this compound.
- Structural Modifications : Explore derivatives with altered substituents.
Propiedades
IUPAC Name |
cyclopropyl-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-11-7-5-10(6-8-11)12(13)9-3-4-9/h5-9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZVGOOXNYUJMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392575 | |
| Record name | Cyclopropyl 4-ethoxyphenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 4-ethoxyphenyl ketone | |
CAS RN |
75343-44-1 | |
| Record name | Cyclopropyl 4-ethoxyphenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

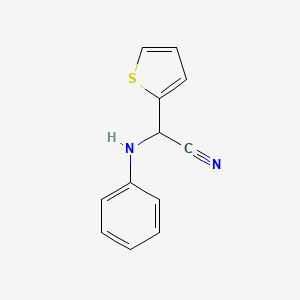
![2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B1608183.png)
![3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde](/img/structure/B1608184.png)
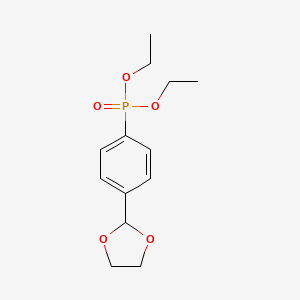
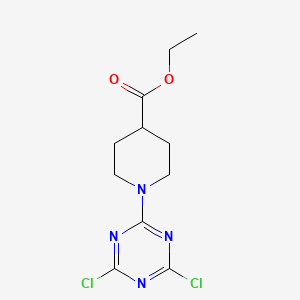
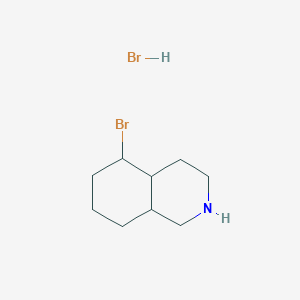
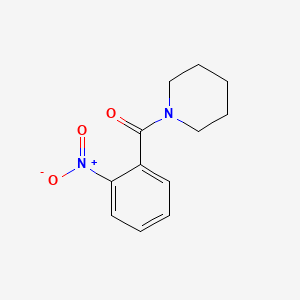
![2-[(2-Methylbenzyl)oxy]benzoic acid](/img/structure/B1608193.png)
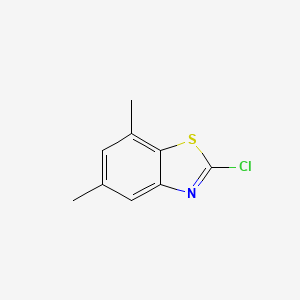
![[3-(2-Bromophenoxy)propyl]dimethylamine](/img/structure/B1608195.png)
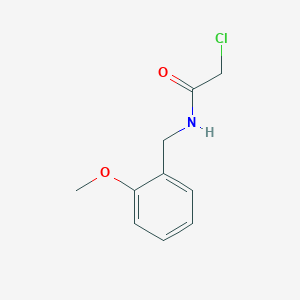
![2-chloro-N-[2-(methylthio)phenyl]acetamide](/img/structure/B1608197.png)
